![molecular formula C7H15ClN2O B1377605 2-(Piperidin-3-yl)acetamide hydrochloride CAS No. 1375472-37-9](/img/structure/B1377605.png)
2-(Piperidin-3-yl)acetamide hydrochloride
Overview
Description
2-(Piperidin-3-yl)acetamide hydrochloride is a chemical compound with the molecular formula C7H14N2O·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and pharmacological properties .
Mechanism of Action
Mode of Action
It is known that many piperidine derivatives interact with their targets through a series of successive protonations . The product configuration is determined by the stereoselective enamine protonation .
Biochemical Pathways
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, suggesting that they may interact with a variety of biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Piperidin-3-yl)acetamide hydrochloride . .
Biochemical Analysis
Biochemical Properties
2-(Piperidin-3-yl)acetamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs) . This inhibition leads to the stabilization of EETs, which are known for their anti-inflammatory properties. The compound’s interaction with sEH highlights its potential therapeutic applications in treating inflammatory diseases.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting sEH, the compound can modulate the levels of EETs, which play a role in cell signaling and inflammation . Additionally, the compound’s impact on gene expression and cellular metabolism can lead to changes in cell function, potentially offering therapeutic benefits in conditions such as pain and inflammation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound inhibits sEH by binding to its active site, preventing the enzyme from metabolizing EETs . This inhibition results in increased levels of EETs, which exert anti-inflammatory effects. The compound’s ability to modulate enzyme activity and gene expression underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and pain . At higher doses, it may exhibit toxic or adverse effects. Understanding the dosage threshold is essential for optimizing its therapeutic potential while minimizing side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as sEH, which metabolizes EETs . By inhibiting sEH, the compound affects the metabolic flux and levels of metabolites, leading to increased levels of EETs. These changes in metabolic pathways contribute to the compound’s anti-inflammatory effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is likely transported via specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms are crucial for its interaction with target biomolecules and subsequent biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-yl)acetamide hydrochloride typically involves the reaction of piperidine with acetic anhydride or acetyl chloride, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted amides .
Scientific Research Applications
Medicinal Chemistry Applications
2-(Piperidin-3-yl)acetamide hydrochloride is primarily recognized for its role as a pharmacological agent. It serves as a building block in the synthesis of various bioactive compounds, particularly in the development of drugs targeting neurological disorders and pain management.
1.1. Neurological Disorders
Research indicates that derivatives of piperidine compounds, including this compound, exhibit activity against neurodegenerative diseases such as Alzheimer's and Parkinson's. These compounds act as inhibitors for enzymes involved in neurotransmitter degradation, thereby enhancing synaptic transmission and potentially improving cognitive function .
1.2. Pain Management
The compound has been investigated for its analgesic properties. Studies have shown that piperidine derivatives can inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in pain signaling pathways. This inhibition may lead to reduced inflammatory pain responses, making it a candidate for developing new analgesics .
Synthesis of Bioactive Compounds
The versatility of this compound extends to its use as an intermediate in synthesizing complex organic molecules.
2.1. Synthesis Techniques
The compound can be synthesized through various methods, including:
- Amidation Reactions : Combining piperidine derivatives with acetic acid derivatives under specific conditions to yield amides.
- Functionalization : Modifying the piperidine ring to introduce different functional groups that enhance biological activity or improve solubility.
A notable example is the synthesis of tankyrase inhibitors, where 2-(Piperidin-3-yl)acetamide derivatives were successfully employed to create potent inhibitors for cancer treatment .
3.1. Chiral Separations
This compound has been optimized for use in chiral separations via High-Performance Liquid Chromatography (HPLC). Its structural features allow it to effectively resolve enantiomers of various pharmaceuticals, which is crucial in drug development and regulatory compliance .
4.1. Case Study on Pain Management
A study published in Pharmaceuticals demonstrated that a series of piperidine derivatives showed significant anti-inflammatory effects in preclinical models. The lead compound exhibited a dose-dependent reduction in pain behaviors, suggesting that modifications to the piperidine structure can enhance therapeutic efficacy .
4.2. Synthesis of Tankyrase Inhibitors
Research indicated that 2-(Piperidin-3-yl)acetamide derivatives were synthesized and evaluated for their ability to inhibit tankyrases, enzymes involved in cancer cell proliferation. The study highlighted the effectiveness of these compounds in reducing tumor growth in xenograft models .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Piperidin-3-yl)acetamide hydrochloride include other piperidine derivatives such as:
- 2-(Piperidin-4-yl)acetamide
- N-[2-(Piperidin-3-yl)ethyl]acetamide
- 2-(Piperidin-3-yl)propionamide .
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct biological and pharmacological properties.
Biological Activity
2-(Piperidin-3-yl)acetamide hydrochloride is a compound with notable biological activity, primarily due to its structural characteristics that resemble neurotransmitters. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound is a piperidine derivative that exhibits a range of biological effects. Its molecular structure allows for interactions with various biological targets, contributing to its diverse pharmacological profile.
1. Anticancer Activity
Research indicates that compounds derived from piperidine structures, including this compound, show significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related piperidone compounds induce apoptosis in leukemia and lymphoma cells through mechanisms involving reactive oxygen species (ROS) accumulation and mitochondrial depolarization .
Table 1: Cytotoxicity of Piperidine Derivatives
Compound Name | Cell Line Tested | CC50 (µM) | Mechanism of Action |
---|---|---|---|
Piperidone 2608 | CEM (Leukemia) | 0.1 | Induces apoptosis via ROS accumulation |
Piperidone 2610 | COLO 205 (Colon Cancer) | 0.5 | Mitochondrial depolarization |
2-(Piperidin-3-yl)acetamide HCl | Various cancer lines | TBD | TBD |
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in pain and inflammation, has been linked to piperidine derivatives. These compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Table 2: Inhibition of Soluble Epoxide Hydrolase
Compound Name | IC50 (µM) | Effect on Inflammation |
---|---|---|
2-(Piperidin-3-yl)acetamide HCl | TBD | Reduces nitric oxide production |
3. Neuropharmacological Effects
Due to its structural similarity to neurotransmitters, this compound may exert effects on the central nervous system. It has been noted for potential interactions with serotonin receptors, which are critical in the modulation of mood and cognition . This suggests a possible role in treating neuropsychiatric disorders.
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound activates pathways leading to programmed cell death in cancer cells.
- Reactive Oxygen Species Generation : Increased ROS levels contribute to cellular stress and apoptosis.
- Inhibition of Enzymatic Activity : By inhibiting enzymes like sEH, the compound can modulate inflammatory responses.
Case Studies
Several studies have highlighted the efficacy of piperidine derivatives in preclinical models:
- Study on Cancer Cell Lines : A study demonstrated that piperidine derivatives induced significant cell death in breast and colon cancer cell lines, showcasing their potential as anticancer agents .
- Neuroprotection : Research into related compounds indicated protective effects against neurodegeneration by modulating neurotransmitter levels and receptor activity .
Properties
IUPAC Name |
2-piperidin-3-ylacetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c8-7(10)4-6-2-1-3-9-5-6;/h6,9H,1-5H2,(H2,8,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTWCDRWUKLERJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375472-37-9 | |
Record name | 3-Piperidineacetamide, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375472-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.